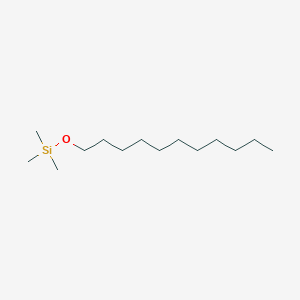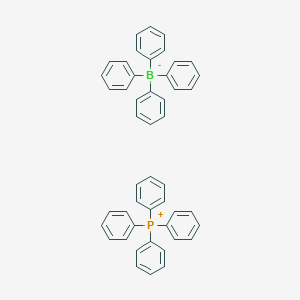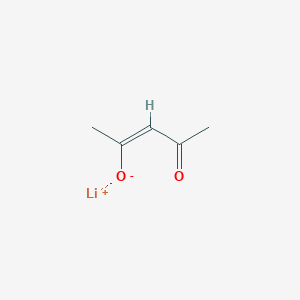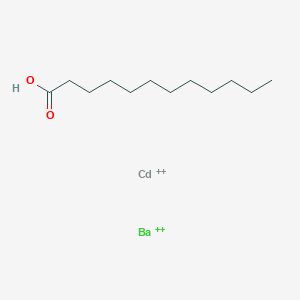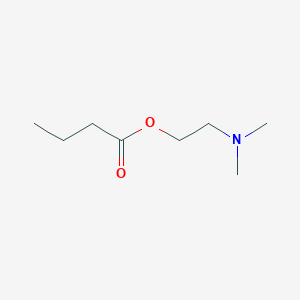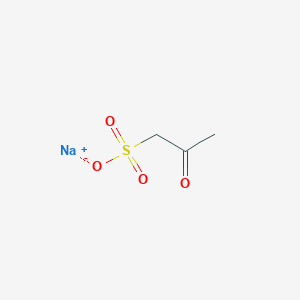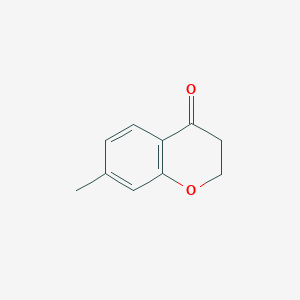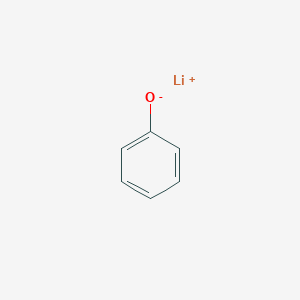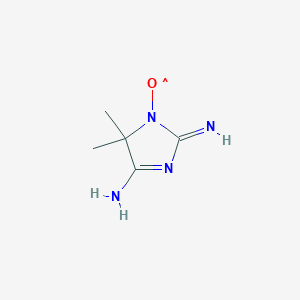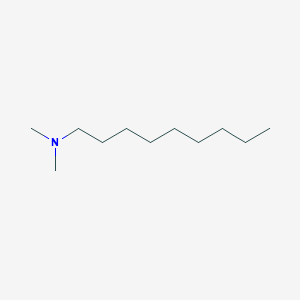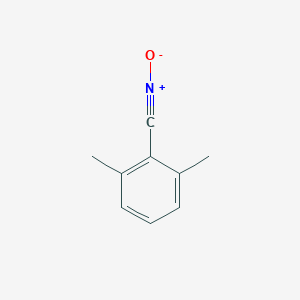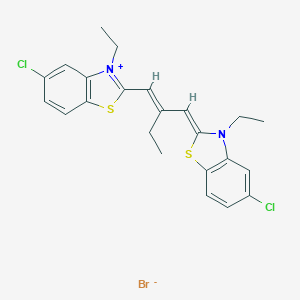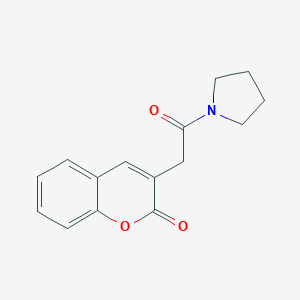
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, also known as PPOC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. PPOC is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been studied for its potential applications in several areas of scientific research. One of the most promising applications of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is in the field of cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate achieves this by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Mechanism Of Action
The mechanism of action of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of the acidity of the tumor microenvironment. Inhibition of CA IX activity by 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical And Physiological Effects
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have anti-inflammatory and anti-oxidant properties. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has also been shown to inhibit the activity of several enzymes that are involved in the metabolism of drugs and toxins in the liver, which could have implications for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is its potential as a tool for cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to be effective in inhibiting the growth of several types of cancer cells, and its mechanism of action is well understood. However, there are also some limitations to the use of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate in lab experiments. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has not been extensively studied in vivo, and more research is needed to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. One area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate analogs with improved efficacy and safety profiles. Another area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate-based therapies for the treatment of cancer and other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, both in vitro and in vivo.
Synthesis Methods
The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the reaction of 2-propyn-1-ol with o-tolyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with carbamic acid to form 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been reported in several research papers, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
properties
CAS RN |
16272-02-9 |
|---|---|
Product Name |
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate |
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
[1-(2-methylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-8-17-9-12(19-14(15)16)10-18-13-7-5-4-6-11(13)2/h1,4-7,12H,8-10H2,2H3,(H2,15,16) |
InChI Key |
OLOBJTSTQZVGGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
synonyms |
1-(2-Methylphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




